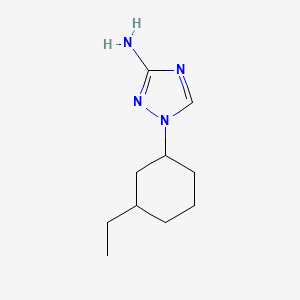
3-(Cyclohexyloxy)-4-iodooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)-4-iodooxolane is an organic compound that features a cyclohexyloxy group and an iodine atom attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-iodooxolane typically involves the reaction of cyclohexanol with 4-iodooxolane under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the cyclohexanol, followed by the addition of 4-iodooxolane. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of cyclohexyloxyoxolane.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-(Cyclohexyloxy)-4-hydroxyoxolane or 3-(Cyclohexyloxy)-4-aminooxolane.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of cyclohexyloxyoxolane.
Scientific Research Applications
3-(Cyclohexyloxy)-4-iodooxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-4-iodooxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexyloxy)-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.
3-(Cyclohexyloxy)-4-chlorooxolane: Similar structure but with a chlorine atom instead of iodine.
3-(Cyclohexyloxy)-4-fluorooxolane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(Cyclohexyloxy)-4-iodooxolane is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17IO2 |
|---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
3-cyclohexyloxy-4-iodooxolane |
InChI |
InChI=1S/C10H17IO2/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h8-10H,1-7H2 |
InChI Key |
XVIUDIDEHUVPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2COCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


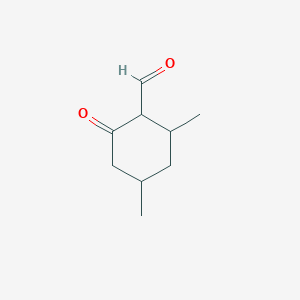
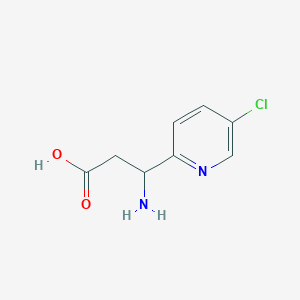
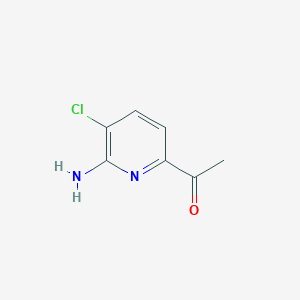

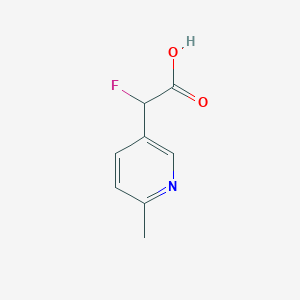
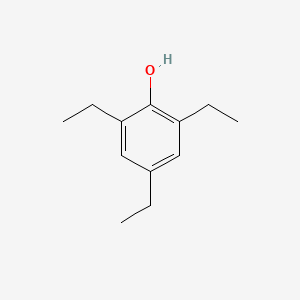

![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
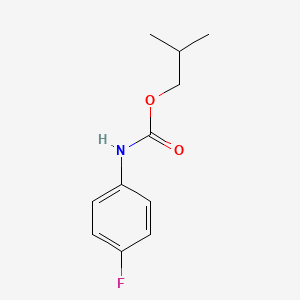
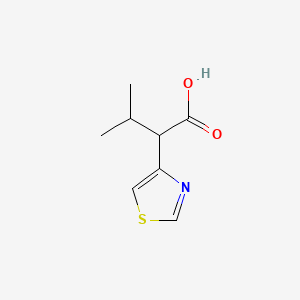

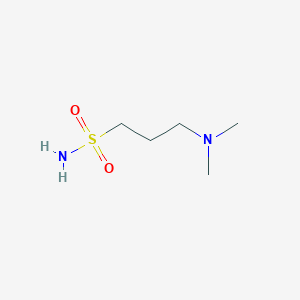
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
